molecular formula C14H18ClFN2O B7577832 [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone

Cat. No. B7577832
M. Wt: 284.75 g/mol
InChI Key: IKOZVBVKFOOADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1980s and has since been the subject of numerous scientific investigations.

Mechanism of Action

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, which can modulate a range of physiological processes. [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone has been shown to have both agonist and antagonist effects on these receptors, depending on the specific conditions and concentrations used.
Biochemical and Physiological Effects:
[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone has been shown to have a range of biochemical and physiological effects in various experimental systems. These effects can include alterations in neurotransmitter release, changes in gene expression, and modulation of ion channel activity. In addition, [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone has been shown to have a range of physiological effects, including analgesia, anti-inflammatory effects, and potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone has several advantages for use in laboratory experiments. It has a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. In addition, [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone has been extensively studied, and its effects are well-characterized. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several potential future directions for research on [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone. One area of interest is the development of more selective agonists and antagonists for cannabinoid receptors, which could help to elucidate the specific roles of these receptors in various physiological and pathological processes. In addition, there is interest in exploring the potential therapeutic applications of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone, particularly in the areas of pain management, inflammation, and neurodegenerative diseases. Finally, there is ongoing research into the mechanisms of action of [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone, including its effects on various signaling pathways and its interactions with other neurotransmitter systems.

Synthesis Methods

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and the desired purity of the final product. However, most methods involve the use of organic solvents and reagents such as methylamine, piperidine, and 4-chloro-2-fluorobenzoyl chloride.

Scientific Research Applications

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone has been studied for its potential therapeutic applications in a variety of scientific fields, including neuroscience, pharmacology, and medicine. This compound has been shown to have a high affinity for cannabinoid receptors in the brain, which are involved in a range of physiological processes such as pain perception, appetite regulation, and mood.

properties

IUPAC Name

[2-(aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O/c1-9-3-2-6-18(13(9)8-17)14(19)11-5-4-10(15)7-12(11)16/h4-5,7,9,13H,2-3,6,8,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOZVBVKFOOADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CN)C(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(4-chloro-2-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.